molecular formula C14H12N2O3S2 B2727849 methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate CAS No. 2411297-00-0

methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate

Cat. No.: B2727849
CAS No.: 2411297-00-0
M. Wt: 320.38
InChI Key: CIJGSJSDPMGITL-UHFFFAOYSA-N
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Description

methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

The synthesis of methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate involves multiple steps, typically starting with the preparation of the thiophene and pyrimidine rings. One common method involves the condensation of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo palladium-catalyzed cross-coupling reactions with aryl bromides to form C-4 arylated products . It can also participate in aldol condensation reactions to form chalcones with photochromic properties . Common reagents used in these reactions include palladium catalysts, acetic anhydride, and various aryl bromides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes, such as kinases or microbial enzymes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

methyl2-[5-(5-methylthiophen-2-yl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetate can be compared to other thiophene and pyrimidine derivatives. Similar compounds include 2-acetyl-5-methylthiophene, which is used in the preparation of various thiophene-based drugs . Another related compound is 2-(hetero)aryl-substituted thieno[3,2-b]indoles, which are synthesized from methyl 5-aryl-3-hydroxythiophene-2-carboxylates . The unique combination of thiophene and pyrimidine rings in this compound sets it apart from these similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[5-(5-methylthiophen-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-7-3-4-9(21-7)8-6-20-14-12(8)13(18)15-10(16-14)5-11(17)19-2/h3-4,6H,5H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJGSJSDPMGITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CSC3=C2C(=O)NC(=N3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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